![molecular formula C20H21N3O4S2 B2653105 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-65-0](/img/structure/B2653105.png)
4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide” is an organic compound containing a benzamide group, a thiazole group, a methoxyphenyl group, and a dimethylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings (from the benzamide and methoxyphenyl groups), a heterocyclic ring (from the thiazole group), and various other atoms and bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups. For example, the benzamide group might undergo hydrolysis, the thiazole group might participate in nucleophilic substitution reactions, and the methoxy group could be demethylated .科学的研究の応用
Photodynamic Therapy Applications
One relevant study involves a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups. This compound has shown promising properties for photodynamic therapy (PDT) due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such features make it a potential Type II photosensitizer for cancer treatment in PDT, highlighting the importance of sulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents
Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showed significant inhibitory activity on cyclooxygenase-2 (COX-2), along with analgesic and anti-inflammatory effects. This research demonstrates the potential of thiazole derivatives in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antimicrobial Applications
Further research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has shown effectiveness against certain types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with methoxy and dimethylamino groups have potential as antifungal agents, highlighting the broader antimicrobial applications of such chemical structures (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Safety And Hazards
将来の方向性
The future directions for this compound would depend on its applications. If it’s a potential drug, it would need to undergo further testing and clinical trials. If it’s a reagent or intermediate in chemical synthesis, research might focus on improving its synthesis or finding new reactions it can participate in .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-18(14-5-9-16(27-4)10-6-14)21-20(28-13)22-19(24)15-7-11-17(12-8-15)29(25,26)23(2)3/h5-12H,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPNLXRXXVGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

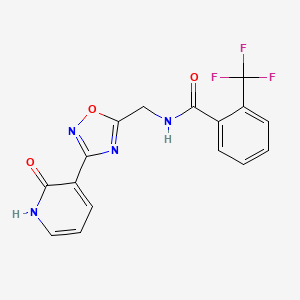
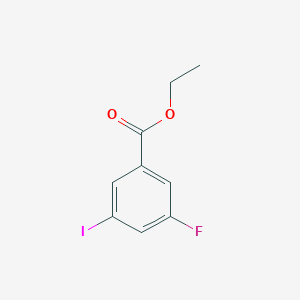
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)
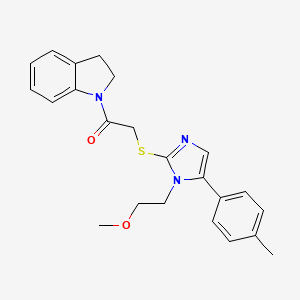
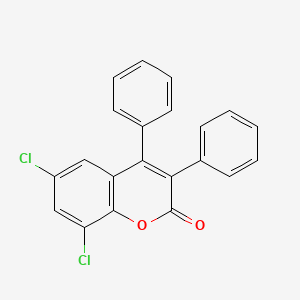
![8-chloro-2-(3-(4-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653030.png)
![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

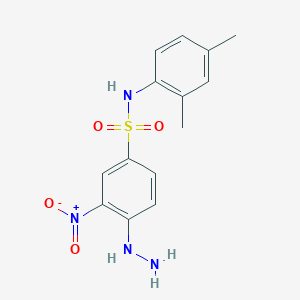
![1-[(3-Hydroxypropyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)
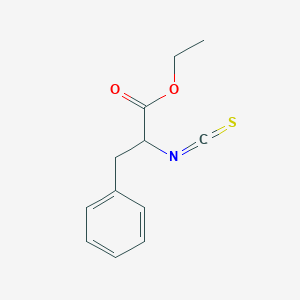
![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)
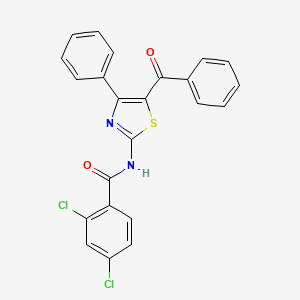
![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)